Gomesin

Hemolytic activity Mammalian cytotoxicity Therapeutic index

Gomesin (Gm) is an 18-residue, cysteine-rich cationic antimicrobial peptide (AMP) originally isolated from hemocytes of the Brazilian tarantula Acanthoscurria gomesiana. It possesses a molecular mass of 2270.4 Da, a pyroglutamic acid N-terminus, a C-terminal arginine α-amide, and four cysteine residues forming two intramolecular disulfide bridges (Cys2–Cys15 and Cys6–Cys11) that stabilize a rigid β-hairpin structure.

Molecular Formula
Molecular Weight
Cat. No. B1576526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomesin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gomesin Antimicrobial Peptide — Procurement-Grade Specifications, Structure, and Biological Profile for Research and Therapeutic Development


Gomesin (Gm) is an 18-residue, cysteine-rich cationic antimicrobial peptide (AMP) originally isolated from hemocytes of the Brazilian tarantula Acanthoscurria gomesiana. It possesses a molecular mass of 2270.4 Da, a pyroglutamic acid N-terminus, a C-terminal arginine α-amide, and four cysteine residues forming two intramolecular disulfide bridges (Cys2–Cys15 and Cys6–Cys11) that stabilize a rigid β-hairpin structure [1]. The peptide can be produced chemically via Fmoc solid-phase peptide synthesis, enabling scalable procurement for academic and industrial research programs [2]. Gomesin belongs to the β-hairpin AMP class alongside tachyplesin-1, polyphemusin-1, protegrin-1, arenicin-3, and thanatin, and exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, yeast, parasites, and cancer cells through a membrane-permeabilizing mechanism of action [1][2].

Why Gomesin Cannot Be Substituted by Generic β-Hairpin Antimicrobial Peptides in Critical Research Applications


Although gomesin shares the β-hairpin structural motif with other in-class peptides such as tachyplesin-1, polyphemusin-1, protegrin-1, arenicin-3, and thanatin, it occupies a distinct physicochemical and functional niche that precludes simple generic substitution. Gomesin possesses the lowest hydrophobicity (−0.61 on the Eisenberg consensus scale) and one of the lowest amphipathic moment values (0.83) among the six principal β-hairpin AMPs, with tachyplesin-1 being 8-fold more amphipathic [1]. These physicochemical differences translate directly into divergent biological performance profiles: gomesin exhibits substantially lower hemolytic activity yet retains broad-spectrum antimicrobial coverage, demonstrates unique cancer-cell selectivity, and displays exceptional serum stability contingent upon its intact disulfide-bridge architecture [1]. Consequently, replacing gomesin with a structurally similar β-hairpin peptide in a research or development program will yield quantitatively different activity, toxicity, and stability outcomes that can alter experimental conclusions or candidate selection decisions.

Quantitative Comparative Evidence Guide for Gomesin Procurement: Differentiated Performance Against Closest Analogs


Significantly Lower Hemolytic Activity of Gomesin Versus Other β-Hairpin AMPs at Equivalent Concentrations

Gomesin demonstrates markedly lower hemolytic activity (4.4% ± 0.1%) at 300 μg/mL against human erythrocytes compared with protegrin-1 (64.8% ± 3.5%), polyphemusin-1 (29.6% ± 2.4%), and tachyplesin-1 (27.8% ± 3.9%) under identical assay conditions. It matches arenicin-3 (4.4% ± 1.1%) in low hemolysis, while thanatin alone is lower (1.3% ± 0.4%). However, gomesin's therapeutic index (TI = 6) is modest, reflecting its comparatively lower antimicrobial potency relative to more amphipathic peptides such as tachyplesin-1 (TI = 335) [1].

Hemolytic activity Mammalian cytotoxicity Therapeutic index

Selective Cytotoxicity of Gomesin Toward Melanoma Cells Over Normal Fibroblasts

Gomesin peptides (AgGom and HiGom) exhibit preferred antitumoral activity with approximately 6–7-fold higher potency against human melanoma cells (MM96L) compared with healthy neonatal foreskin fibroblasts (NFF). AgGom achieved an IC50 of 9.5 µg/mL in melanoma cells versus 71 µg/mL in fibroblasts; HiGom showed IC50 values of 9.8 µg/mL in melanoma cells versus 59 µg/mL in fibroblasts [1]. The selectivity is mechanistically linked to differential lipid composition — melanoma cells have lower cholesterol levels than fibroblasts, and gomesin cytotoxicity is enhanced under cholesterol-depleted conditions [1].

Cancer selectivity Melanoma Anticancer peptide

Exceptional Serum Stability of Disulfide-Bridged Gomesin Versus Linearized Analogs

Wild-type gomesin, possessing both intramolecular disulfide bridges (Cys2–Cys15 and Cys6–Cys11), remains stable in human serum even after 48 hours of incubation at 37°C, whereas linearized analogues lacking one or both disulfide bridges are rapidly degraded under identical conditions [1]. The bicyclic lactam/disulfide-bridged analogues displayed degradation kinetics identical to wild-type gomesin, while monocyclic lactam-bridged analogues were less serum-stable [1]. Backbone-cyclized gomesin (cGm) further improves upon native stability: cGm was more stable than native gomesin in human serum over 24 h in comparative assays [2].

Serum stability Proteolytic resistance Disulfide bridge requirement

Demonstrated In Vivo Antitumor Efficacy of Topical Gomesin in Murine Melanoma — A Class-First Finding

Topical treatment of subcutaneous murine B16F10-Nex2 melanoma with gomesin incorporated in a cream base significantly delayed tumor growth in vivo. In vitro, gomesin exhibited direct cytotoxicity against murine melanoma B16F10-Nex2 cells and multiple human tumor cell lineages (melanoma, breast, and colon carcinoma) with IC50 values below 5 µM, except for HeLa cells (IC50 = 8.13 µM) [1]. This study represents the first report of successful topical use of any antimicrobial peptide in cancer treatment, distinguishing gomesin from all other β-hairpin AMPs for which no comparable topical in vivo antitumor data exist in the peer-reviewed literature [1].

In vivo antitumor Topical formulation Melanoma therapy

Sub-MIC Synergism of Gomesin with Fluconazole Against Cryptococcus neoformans

Gomesin at sub-MIC concentrations (0.1–1 μM) that alone exhibit low antimicrobial activity potentiates the antifungal effect of fluconazole against Cryptococcus neoformans. The combination inhibited fungal growth and enhanced the antimicrobial activity of brain phagocytes [1]. This synergistic property has not been reported for other β-hairpin AMPs in the context of anticryptococcal activity, providing a distinct functional advantage for gomesin in antifungal combination therapy research.

Antifungal synergism Fluconazole Cryptococcus neoformans

Optimal Procurement Application Scenarios for Gomesin Based on Quantitative Differentiation Evidence


Anticancer Research Requiring Melanoma-Selective Membrane-Active Peptides with In Vivo Validation

Gomesin is the procurement choice for laboratories developing melanoma-targeted peptide therapeutics, supported by its 7.5-fold selectivity for melanoma cells over normal fibroblasts [2] and the only published in vivo topical antitumor efficacy data among β-hairpin AMPs [4]. Research programs investigating BRAFV600E melanoma, lipid-raft-targeted therapies, or glycosphingolipid-pathway interventions will benefit from gomesin's mechanism of action that exploits differential cholesterol content between melanoma and healthy cells [2]. The cyclic gomesin scaffold (cGm) further enables intracellular cargo delivery into melanoma cells, extending the utility beyond membrane disruption to targeted intracellular PPI inhibition [2].

Topical Antimicrobial and Anticancer Formulation Development

Gomesin is uniquely positioned for topical formulation programs due to its low hemolytic activity (4.4% at 300 μg/mL) that minimizes damage to host tissue at the application site [1], combined with demonstrated in vivo efficacy when formulated as a topical cream against subcutaneous melanoma [4]. This combination of low local toxicity and validated topical efficacy is not available with tachyplesin-1 (27.8% hemolysis), polyphemusin-1 (29.6% hemolysis), or protegrin-1 (64.8% hemolysis), which pose higher risk of local irritation and tissue damage in topical applications [1].

Antifungal Combination Therapy Research Targeting Cryptococcus neoformans

Research programs investigating strategies to overcome azole resistance or reduce fluconazole dosing in cryptococcal infections should prioritize gomesin procurement, given its demonstrated synergism with fluconazole at sub-MIC concentrations (0.1–1 μM) [5]. The ability to enhance brain phagocyte antimicrobial activity provides an additional host-directed mechanism not achievable with fluconazole monotherapy or with other β-hairpin AMPs for which no comparable anticryptococcal synergism data exist [5]. This scenario is particularly relevant for CNS-targeted antifungal research given C. neoformans tropism for the central nervous system.

Biophysical Studies of Membrane-Active Peptides Requiring Defined Structure–Stability Relationships

For biophysical and structural biology laboratories investigating the relationship between disulfide bond architecture, β-hairpin conformation, and peptide stability, gomesin is the best-characterized model system. Its 48-hour serum stability — contingent on both intact Cys2–Cys15 and Cys6–Cys11 disulfide bridges — provides a binary functional readout for structure–stability correlation studies [3]. The availability of well-defined synthetic variants (linearized, monocyclic lactam-bridged, bicyclic lactam/disulfide-bridged, and backbone-cyclized cGm) enables systematic SAR investigations that are less developed for other β-hairpin AMPs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.